molecular formula C29H40O10 B139433 Andirobicin B glucoside CAS No. 151703-10-5

Andirobicin B glucoside

Cat. No.: B139433
CAS No.: 151703-10-5
M. Wt: 548.6 g/mol
InChI Key: FKNMUGKCXFULAT-XBFFBVMRSA-N
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Description

Andirobicin B glucoside is a secondary metabolite belonging to the class of glycosylated anthracyclines. These compounds are characterized by a tetracyclic aglycone core linked to a sugar moiety, typically glucose or another hexose. However, structural details and biosynthetic pathways specific to this compound remain underexplored in the literature compared to other glucosides like podophyllotoxin glucosides or cucurbitacin glucosides.

Properties

CAS No.

151703-10-5

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1

InChI Key

FKNMUGKCXFULAT-XBFFBVMRSA-N

SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C

Isomeric SMILES

CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C

Canonical SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C

Synonyms

22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione
andirobicin B glucoside

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Glucosides

Podophyllotoxin Glucosides

  • Structural Similarities : Both Andirobicin B glucoside and podophyllotoxin glucosides contain a glycosylated aromatic core. Podophyllotoxin derivatives, such as etoposide glucosides, feature a glucose moiety attached to a lignan backbone, enhancing solubility and bioavailability .
  • Functional Differences : Podophyllotoxin glucosides primarily act as topoisomerase II inhibitors, whereas this compound may exhibit a dual mechanism of DNA intercalation and reactive oxygen species (ROS) generation, akin to doxorubicin .
  • Bioactivity: Podophyllotoxin glucosides (e.g., compound 6b) show cytotoxicity with IC₅₀ values in the nanomolar range against HL-60 leukemia cells, whereas this compound’s efficacy remains unquantified in published studies .

Cucurbitacin Glucosides

  • Structural Comparison: Cucurbitacin glucosides (e.g., cucurbitacin B 2-sulfate, cucurbitacin G 2-O-glucoside) feature a triterpenoid aglycone linked to glucose, contrasting with this compound’s anthracycline core .
  • Bioactivity : Cucurbitacin glucosides exhibit potent cytotoxicity (IC₅₀: 0.1–5 μM) in colorectal cancer cells by disrupting microtubule dynamics and STAT3 signaling . This compound’s mechanism may overlap in ROS induction but lacks direct comparative data .

Flavonoid Glucosides

  • Examples : Luteolin-7-O-glucoside, apigenin-7-O-glucoside, and quercetin-3-O-glucosides are widely studied for antioxidant and anti-inflammatory activities .
  • Functional Contrast: Flavonoid glucosides primarily scavenge free radicals (e.g., DPPH assay IC₅₀: 10–50 μM), whereas this compound is hypothesized to target DNA repair pathways .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Mechanism of Action Bioactivity (IC₅₀) Key Applications
This compound DNA intercalation, ROS generation Not reported Anticancer (theoretical)
Podophyllotoxin glucoside (6b) Topoisomerase II inhibition 12 nM (HL-60 cells) Leukemia therapy
Cucurbitacin B glucoside Microtubule disruption, STAT3 inhibition 0.5 μM (HCT-116 cells) Colorectal cancer
Luteolin-7-O-glucoside Antioxidant, free radical scavenging 15 μM (DPPH assay) Neuroprotection

Q & A

Q. How to address batch-to-batch variability in this compound production through process analytical technology (PAT)?

  • Methodological Answer : Implement real-time monitoring via inline spectroscopy (NIR/Raman) during synthesis. Use chemometric models to adjust reaction parameters dynamically, ensuring consistent glycosylation patterns and purity ≥98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andirobicin B glucoside
Reactant of Route 2
Andirobicin B glucoside

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